molecular formula C14H15N3O2 B2836003 2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide CAS No. 1252168-43-6

2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide

Cat. No.: B2836003
CAS No.: 1252168-43-6
M. Wt: 257.293
InChI Key: PEKPELQHNSSNFB-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide typically involves the reaction of a benzoxazole derivative with an appropriate acetamide precursor. Common synthetic routes may include:

    Condensation Reactions: Combining benzoxazole with acetamide derivatives under acidic or basic conditions.

    Nucleophilic Substitution: Using nucleophiles to introduce the acetamide group into the benzoxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzoxazole ring or acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Agriculture: Explored for use as a pesticide or herbicide.

    Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-(1-cyano-1-methylpropyl)acetamide is unique due to its specific combination of benzoxazole and acetamide moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2-cyanobutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-14(2,9-15)16-13(18)8-11-10-6-4-5-7-12(10)19-17-11/h4-7H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKPELQHNSSNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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